molecular formula C8H9ClN2O2 B15293294 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B15293294
M. Wt: 200.62 g/mol
InChI Key: SSCUOMPWGNZKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride (CAS No. 1779413-71-6) is a bicyclic heterocyclic compound featuring a partially saturated pyrrolopyridine core.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-3,6H,4H2,(H,9,10)(H,11,12);1H

InChI Key

SSCUOMPWGNZKCL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group readily undergoes amidation with primary or secondary amines under standard coupling conditions. This reaction is critical for generating bioactive derivatives in medicinal chemistry:

Reagents/Conditions Products Application
HATU/DIPEA in DMFAmide derivatives with aryl/alkyl aminesFGFR inhibitor synthesis
EDC/HOBt in dichloromethanePeptide conjugatesProdrug development

The reaction mechanism involves activation of the carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic attack by the amine.

Esterification and Hydrolysis

The hydrochloride salt can be converted to esters or hydrolyzed back to the free acid:

Esterification

Conditions Ester Products Yield
SOCl₂/ROH (R = Me, Et)Methyl/ethyl esters75-85%
DCC/DMAP in ROHBulky tert-butyl esters60-70%

Acidic Hydrolysis

  • Concentrated HCl (reflux): Regenerates free acid from esters.

  • H₂SO₄/THF: Achieves hydrolysis at milder temperatures.

Decarboxylation

Thermal decarboxylation occurs under controlled conditions:

Conditions Products Mechanistic Insight
180°C in diphenyl ether1H-pyrrolo[2,3-b]pyridineRadical pathway via CO₂ elimination
Microwave irradiation (200°C)Deaminated pyrrolopyridine derivativesCatalyzed by acidic media

Halogenation

Electrophilic halogenation occurs at the electron-rich pyridine ring:

Reagents Position Products
NBS in CCl₄C-55-Bromo derivative
Cl₂/AcOHC-44-Chloro derivative

Halogenated derivatives serve as intermediates in Suzuki-Miyaura cross-couplings.

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

Reagents Products Key Steps
Active methylene compounds (e.g., acetylacetone)Pyrrolo[2,3-b]pyridine-fused systemsNucleophilic attack → Cyclization
Urea/thioureaPyrrolo[2,3-d]pyrimidine derivativesAcid-catalyzed ring expansion

For example, reaction with acetylacetone under HCl catalysis forms 1-(4-amino-6-methyl-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone through imine formation and subsequent cyclization .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables aryl functionalization:

Conditions Boronic Acid Products
Pd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid5-Aryl-pyrrolopyridine
Pd(dppf)Cl₂, CsF, DMFHeteroaromatic boronic acidsFGFR-targeting inhibitors

Biological Activity Modulation

Reaction-driven modifications enhance bioactivity:

  • Amide derivatives : Show IC₅₀ values <100 nM against FGFR1.

  • Halogenated analogs : Improve metabolic stability in pharmacokinetic studies.

Scientific Research Applications

While the search results do not specifically focus on the applications of "2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride," they do provide information on the applications of related compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, and the synthesis of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine .

Note: It is important to note that the following information is based on the broader applications of related compounds, as specific data on "this compound" is limited in the search results.

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridine derivatives have a wide range of bioactivity, including anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-MDR, anti-hypertensive, and antipyretic activities . These derivatives are also substantial scaffolds in medicinal chemistry and are found in various natural compounds .

Synthesis of Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine

Pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine can be synthesized utilizing substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile . Fused pyrimidines are a significant class of heterocyclic chemistry studied by medicinal chemists, with a variety of bioactivities, particularly those that inhibit enzymes and possess antimicrobial, antiviral, anticancer, antifolate, antitumor, anti-inflammatory, antifungal, and antiallergic properties .

FGFR Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against fibroblast growth factor receptors (FGFRs) 1, 2, and 3 . These derivatives have shown FGFR inhibitory activity and inhibited breast cancer cell proliferation, induced apoptosis, and significantly inhibited the migration and invasion of cancer cells in vitro .

PDE4B Inhibitors

1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and biologically evaluated as selective and potent PDE4B inhibitors . These compounds have shown acceptable in vitro ADME, significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli, and were selective against a panel of CNS receptors .

Further Insights

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-c]pyridine Derivatives

The target compound shares structural homology with pyrrolo[2,3-c]pyridine-2-carboxylic acids (e.g., 10a–c from ), which differ in ring fusion positions (Figure 1). Substituents such as chlorine (5-chloro, 10b) or methoxy (5-methoxy, 10c) on the pyridine ring significantly alter reactivity and synthetic yields (71–95%) during hydrolysis reactions .

Compound Name Core Structure Substituents Synthesis Yield Key Properties References
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine None 95% High reactivity in hydrolysis
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine 5-Cl 71% Electron-withdrawing effects
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride Dihydropyrrolo[2,3-b]pyridine 2-COOH, HCl salt N/A Enhanced solubility

Figure 1 : Structural differences in pyrrolopyridine regioisomers.

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine carboxamides (e.g., VU0152099, VU0152100) replace the pyrrole ring with a thiophene, enhancing lipophilicity and enabling kinase inhibition (e.g., IKK inhibitors, as seen in ) . The amide functionality in these analogs contrasts with the carboxylic acid group in the target compound, suggesting divergent pharmacokinetic profiles (e.g., membrane permeability vs. ionization state).

Substituted Carboxylic Acid Derivatives

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (): Chlorine at position 4 may enhance electrophilic reactivity, analogous to 10b in .

Physicochemical and Pharmacological Properties

The hydrochloride salt of the target compound likely exhibits higher water solubility than non-ionic analogs (e.g., tert-butyl-protected precursors in ) . Compared to thieno[2,3-b]pyridine amides (), the carboxylic acid group may limit blood-brain barrier penetration but improve renal excretion.

Biological Activity

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique fused pyrrole and pyridine ring structure, which contributes to its diverse pharmacological properties. Research has primarily focused on its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Chemical Name : this compound
  • CAS Number : 1779413-71-6
  • Molecular Formula : C8H9ClN2O2
  • Molecular Weight : 200.62 g/mol

The primary mechanism of action for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the inhibition of FGFR signaling pathways. By binding to the active site of FGFRs, the compound prevents receptor activation and subsequent downstream signaling that promotes cell proliferation and survival. This makes it a promising candidate for cancer therapy targeting tumors with aberrant FGFR activity .

Antitumor Activity

Research indicates that 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant antitumor properties. For instance, compound 4h demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM. In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis .

Comparison with Similar Compounds

The biological activity of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be compared to other pyrrolo derivatives:

Compound TypeActivity LevelRemarks
Pyrrolo[3,4-c]pyridinesModerate to HighAntiviral and antitumor activities reported
1H-Pyrrolo[2,3-b]pyridine derivativesHighPotent FGFR inhibitors; significant in cancer therapy

Study on FGFR Inhibition

A study highlighted the synthesis and biological evaluation of various pyrrolo derivatives targeting FGFRs. Among them, compound 4h was noted for its strong antitumor activity in vitro. It not only inhibited cell migration and invasion but also showed low toxicity against normal cells .

Pharmacological Profile

In another investigation focusing on structure-activity relationships (SAR), modifications to the pyrrolopyridine scaffold were shown to enhance biological activity against specific cancer types. The presence of substituents at certain positions significantly influenced the compound’s efficacy against FGFRs and overall cytotoxicity towards tumor cells .

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride, and how are intermediates purified?

The synthesis typically involves bromination or chloromethylation of pyrrolo-pyridine precursors. For example, bromination of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions yields halogenated intermediates. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Final hydrochloride salt formation is achieved via HCl gas treatment in anhydrous ether .

Q. What analytical techniques are most reliable for characterizing the compound’s structural integrity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm ring substitution patterns and hydrogen bonding in the dihydro-pyrrolo-pyridine core.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M+H]+ ion at m/z 215.0467 for C₈H₉ClN₂O₂).
  • X-ray crystallography to resolve tautomeric ambiguities in the fused bicyclic system .

Q. How does the compound’s pharmacological activity relate to its structural features?

The dihydro-pyrrolo-pyridine scaffold exhibits enzyme inhibition (e.g., phosphodiesterases, kinases) due to its planar aromatic system, which facilitates π-π stacking with active-site residues. The carboxylic acid group enhances solubility and enables salt formation (e.g., hydrochloride) for improved bioavailability. Substituents like halogens (e.g., bromine in related analogs) increase target selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

Optimization strategies include:

  • Temperature control : Maintaining ≤0°C during bromination reduces side reactions like over-halogenation.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in chloromethylation .
  • Flow chemistry : Continuous flow systems enhance reproducibility and reduce reaction times by ensuring uniform mixing and temperature gradients .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound?

Discrepancies may arise from tautomerism in the dihydro-pyrrolo-pyridine system or salt dissociation in solution. Mitigation steps:

  • Solvent standardization : Use deuterated DMSO or D₂O to stabilize the hydrochloride form.
  • Variable-temperature NMR : Identify dynamic equilibria between tautomers by analyzing shift changes at 25°C vs. 60°C .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses with kinases using the compound’s SMILES string (Cl.N1C2=C(C=CC=N2)CC1).
  • Density functional theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic reaction sites .

Q. How can impurities in synthesized batches be profiled and quantified?

  • HPLC-MS : A C18 column (gradient: 0.1% formic acid in water/acetonitrile) separates impurities like dehydrohalogenated byproducts.
  • Reference standards : Compare retention times and MS/MS fragments with known impurities (e.g., 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride) .

Q. What experimental conditions destabilize the compound, and how is stability assessed?

  • Stress testing : Exposure to UV light (ICH Q1B guidelines) or acidic/basic hydrolysis (pH 1–13 at 40°C) identifies degradation pathways.
  • Kinetic monitoring : Use LC-MS to track decomposition products (e.g., ring-opened aldehydes) under accelerated storage conditions .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

SAR studies show:

  • Bromine at position 5 (as in 5-bromo analogs) enhances kinase inhibition by increasing steric bulk and hydrophobic interactions.
  • Carboxylic acid removal reduces solubility but may improve blood-brain barrier penetration in neurotargeting applications .

Q. What enzymatic assays are recommended for evaluating inhibitory potency?

  • Fluorescence polarization : Measures displacement of fluorescent ligands in PDE4B binding assays.
  • Kinetic IC₅₀ determination : Uses ATP-concentration-dependent kinase activity (e.g., JAK2) with luminescence-based ADP detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.